1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
Overview
Description
1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H15NO2. This compound features a pyrrole ring attached to a cyclohexane carboxylic acid moiety. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and synthetic compounds .
Mechanism of Action
Target of Action
The compound contains a pyrrole ring, which is a common structure in many biologically active molecules. Pyrrole-containing compounds are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The exact mode of action would depend on the specific target. For example, some pyrrole-containing compounds can inhibit enzyme activity, while others might bind to receptors and modulate their signaling .
Biochemical Pathways
Again, the specific pathways would depend on the target. Pyrrole-containing compounds could potentially affect a wide range of biochemical pathways due to the versatility of the pyrrole ring .
Result of Action
The molecular and cellular effects would depend on the compound’s targets and mode of action. Some pyrrole-containing compounds have shown antimicrobial potential .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
Preparation Methods
The synthesis of 1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of cyclohexanone with pyrrole in the presence of a suitable catalyst. The reaction conditions typically include an acidic or basic medium to facilitate the formation of the desired product . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity .
Chemical Reactions Analysis
1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Scientific Research Applications
1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
Pyrrole derivatives: These include compounds like 1H-pyrrole-1-propionic acid and 1H-pyrrole-1-acetic acid, which share the pyrrole ring structure but differ in their side chains.
Cyclohexane carboxylic acid derivatives: Compounds like cyclohexane-1-carboxylic acid and its substituted derivatives, which have similar cyclohexane carboxylic acid moieties but lack the pyrrole ring.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-pyrrol-1-ylcyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-10(14)11(6-2-1-3-7-11)12-8-4-5-9-12/h4-5,8-9H,1-3,6-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMGFICEXWCOJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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